molecular formula C6H5BrClNS B1381560 2-broMo-5-chloro-3-(Methylthio)pyridine CAS No. 1416713-05-7

2-broMo-5-chloro-3-(Methylthio)pyridine

Cat. No.: B1381560
CAS No.: 1416713-05-7
M. Wt: 238.53 g/mol
InChI Key: JIYZXEKLYMCDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-chloro-3-(methylthio)pyridine (BCMP) is a heterocyclic organic compound with the molecular formula C6H5BrClNOS. It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . BCMP is a pyridine analog that has recently gained attention due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A commercial sample of 2-bromo-5-methylpyridine was used for the crystallization .


Molecular Structure Analysis

The molecular structure of this compound is planar and lies on a crystallographic plane of symmetry . The molecule has a half molecule present in the asymmetric unit .


Chemical Reactions Analysis

This chemical can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.47 g/mol . The refractive index n20/D is 1.555 (lit.) and the density is 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Novel Compounds

  • 2-bromo-5-chloro-3-(methylthio)pyridine serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, used in the development of new chemical entities (Begouin, Peixoto, & Queiroz, 2013).

Reactions and Derivative Formation

  • It is utilized in reactions leading to the formation of various derivatives, for instance, in bromination reactions producing substituted 3-(bromoacetyl)pyridine (Zav’yalova, Zubarev, & Shestopalov, 2009).

Palladium-Catalyzed Reactions

  • This compound is instrumental in palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of various pyridine derivatives with potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).

Crystal Structure and Antitumor Activity

  • Studies on its derivatives, like the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, reveal insights into crystal structures, absolute configurations, and potential antitumor activities (Zhou et al., 2015).

Halogen-rich Intermediate Synthesis

Mechanism of Action

The biological activities of 2-bromo-5-chloro-3-(methylthio)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

2-bromo-5-chloro-3-(methylthio)pyridine may cause respiratory irritation, skin irritation, and it is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 2-bromo-5-chloro-3-(methylthio)pyridine will be discovered in the future .

Properties

IUPAC Name

2-bromo-5-chloro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYZXEKLYMCDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-broMo-5-chloro-3-(Methylthio)pyridine
Reactant of Route 2
Reactant of Route 2
2-broMo-5-chloro-3-(Methylthio)pyridine
Reactant of Route 3
Reactant of Route 3
2-broMo-5-chloro-3-(Methylthio)pyridine
Reactant of Route 4
Reactant of Route 4
2-broMo-5-chloro-3-(Methylthio)pyridine
Reactant of Route 5
Reactant of Route 5
2-broMo-5-chloro-3-(Methylthio)pyridine
Reactant of Route 6
Reactant of Route 6
2-broMo-5-chloro-3-(Methylthio)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.